1-(3-Methylbenzyl)proline
CAS No.:
Cat. No.: VC0673885
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17NO2 |
---|---|
Molecular Weight | 219.28 g/mol |
IUPAC Name | 1-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H17NO2/c1-10-4-2-5-11(8-10)9-14-7-3-6-12(14)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16) |
Standard InChI Key | WFOOVVKHILZLJI-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CN2CCCC2C(=O)O |
Canonical SMILES | CC1=CC(=CC=C1)CN2CCCC2C(=O)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
1-(3-Methylbenzyl)proline represents a modified amino acid structure where a 3-methylbenzyl group is attached to the nitrogen atom of the proline ring. This modification significantly alters the compound's chemical and biological behavior compared to unmodified proline. The presence of the aromatic methyl group enhances the molecule's lipophilicity, creating unique interaction potential with biological targets .
The systematic name for this compound is 1-(3-methylbenzyl)pyrrolidine-2-carboxylic acid, which precisely describes its chemical structure consisting of a pyrrolidine ring with a carboxylic acid group at the 2-position and a 3-methylbenzyl substituent attached to the nitrogen atom .
Physical and Chemical Properties
As a proline derivative, this compound retains some characteristics of its parent amino acid while exhibiting unique properties due to the 3-methylbenzyl modification. Physical observations identify it as a white solid at room temperature, with distinct spectroscopic properties that facilitate its identification and characterization .
The related BOC-protected version of this compound (BOC-(S)-ALPHA-(3-METHYLBENZYL)-PROLINE) has been documented with the following properties:
Property | Value |
---|---|
CAS Number | 1217604-87-9 |
Empirical Formula | C18H25NO4 |
Molecular Weight | 319.4 |
Storage Temperature | 2-8°C |
Spectroscopic Characterization
Nuclear Magnetic Resonance Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 1-(3-Methylbenzyl)proline. The following spectroscopic data has been reported:
1H NMR (400 MHz, CDCl3, ppm):
δ = 9.12 (s, 1H), 7.30-7.24 (m, 3H), 7.19-7.16 (m, 1H), 4.36-4.33 (d, J = 12.8 Hz, 1H), 4.17-4.14 (d, J = 12.8 Hz, 1H), 3.86-3.82 (m, 1H), 3.71-3.65 (m, 1H), 2.92-2.85 (m, 1H), 2.38-2.22 (m, 5H), 2.08-1.86 (m, 2H) .
13C NMR (100 MHz, CDCl3, ppm):
δ = 170.9, 138.9, 131.2, 130.8, 130.2, 129.0, 127.5, 67.7, 57.8, 53.3, 28.9, 22.9, 21.3 .
These spectroscopic parameters confirm the structure of 1-(3-Methylbenzyl)proline and provide a reliable fingerprint for its identification in research and analytical contexts.
Structural Comparison with Related Compounds
To better understand the unique properties of 1-(3-Methylbenzyl)proline, it is valuable to compare it with structurally related compounds. The following table presents key differentiating features:
Compound | Position of Methyl Group | Distinctive NMR Signals | Key Structural Features |
---|---|---|---|
1-(3-methylbenzyl)proline | Meta position on benzyl | δ = 2.38-2.22 (methyl signal) | Meta-methylbenzyl group on nitrogen |
1-(2-methylbenzyl)proline | Ortho position on benzyl | δ = 2.44-2.38 (methyl signal) | Ortho-methylbenzyl group on nitrogen |
Unmodified proline | No methyl group | No aromatic signals | No benzyl substitution |
The positional isomerism of the methyl group on the benzyl ring creates distinctive spectroscopic patterns that can be used for precise identification of these related compounds .
Synthesis Methodologies
Protection Strategies
For complex synthetic pathways, protection of the carboxylic acid group is often necessary. The BOC (tert-butyloxycarbonyl) protected version (BOC-(S)-ALPHA-(3-METHYLBENZYL)-PROLINE) represents such a protected intermediate, which facilitates selective reactions at specific sites of the molecule while preventing unwanted side reactions .
The protection-deprotection strategy is particularly important when 1-(3-Methylbenzyl)proline is incorporated into larger molecular structures or peptide sequences, allowing for controlled chemical modifications.
Comparative Analysis with Other Proline Derivatives
Structural Analogs and Their Properties
The properties of 1-(3-Methylbenzyl)proline can be better understood by comparing it with other structurally related proline derivatives. The following table presents a comparison of key features:
Compound | Structural Modification | Key Properties | Potential Applications |
---|---|---|---|
1-(3-Methylbenzyl)proline | 3-methylbenzyl at N | Enhanced lipophilicity, Maintained ring conformation | Drug design, Enzyme inhibition |
1,2,3-triazolyl-proline derivatives | Triazole ring system | Hydrogen bond acceptors, Click chemistry compatible | Anti-parasitic agents, Inhibitors of proline transport |
3-Decyl-β-proline | Long alkyl chain, β-amino acid | Highly lipophilic, Surfactant-like properties | Catalysis in Michael additions |
This comparison highlights how different substituents on the proline scaffold can dramatically alter physical, chemical, and biological properties, leading to diverse applications .
Research Applications and Future Directions
Current Research Utilization
Current research involving proline derivatives like 1-(3-Methylbenzyl)proline spans multiple fields, including:
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Medicinal chemistry, where they serve as potential therapeutic agents
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Catalysis, where modified prolines act as organocatalysts
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Biochemistry, where they may function as enzyme inhibitors
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Drug delivery, where they can modify pharmacokinetic properties
In particular, proline derivatives have been explored as inhibitors of amino acid transporters, representing a novel therapeutic strategy against certain parasitic diseases. For example, triazolyl-proline derivatives have been investigated for their ability to interfere with L-proline uptake in Trypanosoma cruzi, the causative agent of Chagas disease .
Future Research Directions
Based on the unique structural and chemical properties of 1-(3-Methylbenzyl)proline, potential future research directions may include:
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Comprehensive evaluation of its biological activities and target interactions
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Investigation of its potential as a building block in peptide-based drug development
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Exploration of its capabilities as an organocatalyst in asymmetric synthesis
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Development of synthetic methodologies to create libraries of related compounds with tuned properties
These research avenues could expand our understanding of how structural modifications of proline affect biological activity and chemical utility.
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